Cas no 1211592-38-9 (5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide)

5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide is a brominated pyridine derivative featuring a methoxy-methylamide functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactive bromine substituent enables selective cross-coupling reactions, while the N-methoxy-N-methylamide moiety enhances stability and facilitates further functionalization. The compound’s well-defined structure and high purity make it suitable for applications in medicinal chemistry, including the development of kinase inhibitors and other bioactive molecules. Its compatibility with modern synthetic methodologies, such as palladium-catalyzed couplings, underscores its utility in constructing complex heterocyclic frameworks.
5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide structure
1211592-38-9 structure
Product Name:5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide
CAS No:1211592-38-9
MF:C8H9BrN2O2
MW:245.073261022568
MDL:MFCD16036444
CID:1094475
PubChem ID:62952701
Update Time:2025-10-18

5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-N-methoxy-N-methylpicolinamide
    • 5-bromo-N-methoxy-N-methyl-2-Pyridinecarboxamide
    • 5-bromo-N-methoxy-N-methylpyridine-2-carboxamide
    • YQUKLNVJRGVRKM-UHFFFAOYSA-N
    • SCHEMBL256758
    • DA-37662
    • 5-bromo-N-methoxy-N-methyl picolinamide
    • D86191
    • CS-0036618
    • AKOS012250469
    • AS-63681
    • 1211592-38-9
    • 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide
    • MDL: MFCD16036444
    • Inchi: 1S/C8H9BrN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3
    • InChI Key: YQUKLNVJRGVRKM-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)C(N(C)OC)=O

Computed Properties

  • Exact Mass: 243.98500
  • Monoisotopic Mass: 243.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 42.43000
  • LogP: 1.47750

5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide Pricemore >>

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Additional information on 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide

Recent Advances in the Study of 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide (CAS: 1211592-38-9)

5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide (CAS: 1211592-38-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its unique chemical properties and versatility in organic synthesis. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its applications, synthetic methodologies, and potential therapeutic implications.

One of the most notable advancements in the study of 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide is its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the ability to efficiently synthesize potent inhibitors is of paramount importance. Recent publications have demonstrated that this compound can be effectively utilized in multi-step synthetic routes to produce highly selective kinase inhibitors with improved pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed the use of 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide in the synthesis of a novel class of JAK2 inhibitors, which showed promising results in preclinical models of myeloproliferative disorders.

In addition to its applications in kinase inhibitor development, 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide has also been investigated for its potential in the synthesis of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported the use of this compound as a building block for the creation of pyridine-based antimicrobials with activity against drug-resistant bacterial strains. The study highlighted the compound's reactivity and compatibility with various coupling reactions, making it a valuable tool for medicinal chemists working on next-generation antibiotics.

From a synthetic chemistry perspective, advancements in the efficient production of 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide have been a focal point of recent research. A 2024 publication in Organic Process Research & Development described an optimized large-scale synthesis method that improves yield and reduces environmental impact. The new protocol employs greener solvents and catalytic systems, aligning with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing. This development is particularly significant for industrial applications, where scalability and cost-effectiveness are critical considerations.

The structural features of 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide have also attracted attention in computational chemistry and drug design. Several recent studies have utilized molecular docking and density functional theory (DFT) calculations to explore the compound's electronic properties and its interactions with biological targets. These computational approaches have provided valuable insights into structure-activity relationships, aiding in the rational design of more effective derivatives. For example, a 2023 study in the Journal of Chemical Information and Modeling used these techniques to predict the binding modes of 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide derivatives with specific protein targets, leading to the identification of potential lead compounds for further development.

In conclusion, recent research on 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide (CAS: 1211592-38-9) has demonstrated its versatility and importance in medicinal chemistry. From its role in the synthesis of kinase inhibitors and antimicrobial agents to advancements in its production methods and computational studies, this compound continues to be a valuable asset in drug discovery and development. Future research directions may focus on expanding its applications to other therapeutic areas and further optimizing its synthetic accessibility. As the field progresses, 5-Bromo-N-methoxy-N-methylpyridine-2-carboxamide is likely to remain a key player in the development of innovative pharmaceutical compounds.

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